Apilimod mesylate is a synthetic compound primarily recognized for its role as an inhibitor of phosphatidylinositol-3-phosphate 5-kinase, also known as PIKfyve. This compound has garnered attention in the field of oncology due to its selective cytotoxicity against B-cell non-Hodgkin lymphoma cells. Apilimod mesylate is classified as an anticancer therapeutic and is currently undergoing clinical trials to assess its efficacy in treating various cancers, including renal cancer.
Apilimod mesylate, with the chemical structure identified as 2-[2-Pyridin-2-yl)-ethoxy]-4-N'-(3-methyl-benzilidene)-hydrazino]-6-(morpholin-4-yl)-pyrimidine, is a member of a class of compounds known as PIKfyve inhibitors. Its synthesis and characterization have been documented in various scientific studies, emphasizing its potential therapeutic applications in cancer treatment and inflammatory diseases .
The synthesis of apilimod mesylate involves several key steps:
The industrial production methods for apilimod mesylate are not extensively documented but likely involve scaling up laboratory synthesis procedures while ensuring purity and yield optimization.
Apilimod mesylate has a complex molecular structure characterized by a pyrimidine core substituted with various functional groups. The structural formula can be represented as follows:
The compound has a molecular weight of approximately 336.37 g/mol. Its structural features include a morpholine ring and a pyridine moiety, which contribute to its biological activity.
Apilimod mesylate undergoes several chemical reactions, including:
These reactions are crucial for optimizing the compound's efficacy and stability .
Apilimod mesylate exerts its biological effects primarily through the inhibition of PIKfyve lipid kinase. This inhibition disrupts the synthesis of specific lipids, namely phosphatidylinositol 5-phosphate and phosphatidylinositol (3,5)-bisphosphate. The resulting disruption affects endosomal and lysosomal trafficking, leading to cytotoxic effects specifically in B-cell non-Hodgkin lymphoma cells.
The mechanism also involves the activation of the NLRP3 inflammasome through lysosomal calcium flux, contributing to mitochondrial damage and subsequent cell death .
In vitro studies have demonstrated that apilimod mesylate displays nanomolar activity against its target, indicating high potency. Additionally, in vivo studies suggest that it can be effective as a single agent or in synergy with other approved drugs for B-cell non-Hodgkin lymphoma .
Apilimod mesylate is typically presented as a white to off-white solid. It exhibits high solubility in water (>25 mg/mL) and moderate permeability characteristics (>70% in rats), making it suitable for oral administration.
The compound is highly bound (>99%) to plasma proteins in humans and animals, suggesting a significant distribution within biological systems. Its stability profile indicates that it can be rapidly eliminated from circulation after administration .
Apilimod mesylate has several promising applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: